molecular formula C19H19N3O2S B186410 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one CAS No. 5679-07-2

8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one

Cat. No. B186410
CAS RN: 5679-07-2
M. Wt: 353.4 g/mol
InChI Key: SWRXAXDEVFTGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a pyrano[3',4':5,6]pyrido[2,3-d]pyrimidine derivative, which has been synthesized using various methods.

Mechanism Of Action

The exact mechanism of action of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one is not well understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

The biochemical and physiological effects of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. It has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one in lab experiments include its potential therapeutic properties, low toxicity, and ease of synthesis. However, the limitations include its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for research on 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one. These include the development of more efficient synthesis methods, investigation of its mechanism of action, and exploration of its potential therapeutic properties in various disease models. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one has been reported using different methods. One method involves the reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid to obtain the intermediate compound. Further, the intermediate is treated with 4-chloro-3-nitrobenzoic acid and potassium carbonate in the presence of DMF to obtain the final product. Another method involves the reaction of 2-methylphenylamine with ethyl acetoacetate in the presence of acetic anhydride and sulfuric acid to obtain the intermediate compound. Further, the intermediate is treated with 4-chloro-3-nitrobenzoic acid and potassium carbonate in the presence of DMF to obtain the final product.

Scientific Research Applications

8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one has been studied for its potential therapeutic properties. It has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

CAS RN

5679-07-2

Product Name

8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

13,13-dimethyl-6-(2-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one

InChI

InChI=1S/C19H19N3O2S/c1-11-6-4-5-7-15(11)22-17(23)13-8-12-10-24-19(2,3)9-14(12)20-16(13)21-18(22)25/h4-8H,9-10H2,1-3H3,(H,20,21,25)

InChI Key

SWRXAXDEVFTGEB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)C3=CC4=C(CC(OC4)(C)C)NC3=NC2=S

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C

solubility

30.7 [ug/mL]

Origin of Product

United States

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